molecular formula C16H22N2O3S B2530522 N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-39-7

N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2530522
CAS No.: 898423-39-7
M. Wt: 322.42
InChI Key: SAVZJWMRAMPNOE-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused to a pyridine ring . Sulfonamides, on the other hand, are a class of organic compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom)^ . Both classes of compounds are known for their various applications in medicinal chemistry .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . Sulfonamides can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . A cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported for the synthesis of new pyridines with a sulfonamide moiety .


Molecular Structure Analysis

Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . Sulfonamides have a sulfur atom connected to two oxygen atoms and one nitrogen atom .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions similar to those of benzene and pyridine . Sulfonamides, due to their functional group, can participate in a variety of reactions, leading to a wide range of pharmacological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinolines and sulfonamides can vary widely depending on their specific structures . Quinoline is a weak tertiary base and forms salts with acids .

Mechanism of Action

The mechanism of action of quinolines and sulfonamides can vary widely depending on their specific structures and the biological targets they interact with . For example, some sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Safety and Hazards

The safety and hazards associated with quinolines and sulfonamides can vary widely depending on their specific structures . Some sulfonamides may cause various side effects including diseases of the digestive and respiratory tracts .

Future Directions

Research into the synthesis and applications of quinolines and sulfonamides is ongoing . This includes the development of new synthetic methods, the discovery of new biological activities, and the design of safer and more effective drugs .

Properties

IUPAC Name

N-butan-2-yl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-3-11(2)17-22(20,21)14-9-12-5-4-8-18-15(19)7-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVZJWMRAMPNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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